molecular formula C19H17N3O4S B2944668 1-(2H-1,3-benzodioxole-5-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1105226-55-8

1-(2H-1,3-benzodioxole-5-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2944668
CAS No.: 1105226-55-8
M. Wt: 383.42
InChI Key: WZSPKYITRQTCEU-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a 1,3,4-oxadiazole ring bearing a thiophen-2-yl group and at the 1-position with a 2H-1,3-benzodioxole-5-carbonyl moiety. The benzodioxole group enhances lipophilicity and metabolic stability, while the thiophene-oxadiazole combination contributes to π-π stacking and hydrogen-bonding interactions, making it a candidate for targeting enzymes like poly(ADP-ribose) polymerase (PARP) or serotonin receptors .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-19(12-5-6-14-15(9-12)25-11-24-14)22-7-1-3-13(10-22)17-20-21-18(26-17)16-4-2-8-27-16/h2,4-6,8-9,13H,1,3,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSPKYITRQTCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine represents a class of heterocyclic compounds that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following key steps are often employed:

  • Formation of the Benzodioxole Ring : This is achieved through cyclization reactions involving catechol derivatives and formaldehyde.
  • Synthesis of the Oxadiazole and Thiophene Rings : The oxadiazole can be synthesized from thiourea derivatives and carboxylic acids, while the thiophene ring is formed through cyclization reactions.
  • Coupling with Piperidine : The final step involves coupling the benzodioxole and thiophene intermediates with piperidine using coupling reagents such as EDCI or DCC to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that related thiophene derivatives demonstrate antimicrobial effects against various pathogens including Staphylococcus aureus and Candida albicans using disk diffusion methods .
CompoundPathogenActivity
Thiophene DerivativeStaphylococcus aureusInhibitory
Thiophene DerivativeCandida albicansInhibitory

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that derivatives containing similar scaffolds exhibit cytotoxic effects against several human cancer cell lines:

  • Cell Lines Tested : HepG2, DLD, and others.
  • Mechanism of Action : Potential mechanisms include inhibition of topoisomerase II and interference with DNA replication processes .
Cell LineIC50 (µM)Reference
HepG212.5
DLD10.0

Anti-inflammatory Activity

Compounds with similar structures have been studied for their anti-inflammatory properties, particularly as COX-II inhibitors. Recent studies indicate that modifications to the benzodioxole moiety can enhance selectivity and potency against COX-II:

  • Selectivity Index (SI) : Compounds with a SI greater than 10 are considered highly selective .

The biological activity of This compound is likely mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling or metabolic pathways.
  • Receptor Interaction : It could act on various receptors modulating cellular responses related to inflammation or cancer progression.

Case Studies

Several case studies highlight the efficacy of compounds structurally related to This compound :

  • A study demonstrated that a similar thiophene-based compound exhibited significant antibacterial activity in vivo against E. coli, supporting its potential use in therapeutic applications .
  • Another investigation into its anticancer properties revealed that derivatives could induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Key Observations:

  • Benzodioxole vs. Methoxy Groups : The benzodioxole moiety in the target compound may offer superior metabolic stability compared to methoxy-substituted analogues (e.g., 5w) due to reduced oxidative metabolism .
  • Thiophene vs.
  • Pharmacological Targets : While 5w and related compounds () are confirmed PARP inhibitors, the structural similarity suggests the target compound may share this activity. Usmarapride’s 5-HT4 receptor targeting highlights the versatility of oxadiazole-piperidine scaffolds .

Key Observations:

  • Yields for oxadiazole-containing compounds vary widely (48–54%), suggesting that the target compound’s synthesis may require optimization for scalability.

Key Observations:

  • The benzodioxole group in the target compound may improve blood-brain barrier penetration compared to 5w’s polar methoxy groups .
  • Unlike antimicrobial oxadiazole-thiazolidinone hybrids (), the absence of a thiazolidinone ring in the target compound could reduce toxicity risks .

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